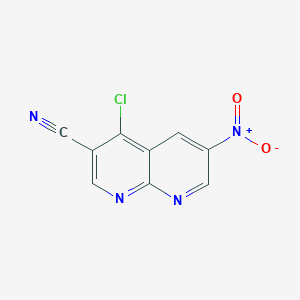

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClN4O2/c10-8-5(2-11)3-12-9-7(8)1-6(4-13-9)14(15)16/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWPBMZKTZRMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC=C(C(=C21)Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573999 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305370-84-7 | |

| Record name | 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen atoms capable of hydrogen bonding have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, is a highly functionalized derivative, making it a valuable building block for the synthesis of more complex molecules through nucleophilic substitution at the 4-position. The nitro group at the 6-position further modulates the electronic properties of the ring system and can be a handle for further synthetic transformations. The carbonitrile at the 3-position is also a key functional group for various chemical elaborations. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this important intermediate.

Retrosynthetic Analysis: A Strategic Approach to the Target Molecule

A logical retrosynthetic analysis of this compound (I) suggests a straightforward disconnection at the C4-Cl bond. This leads to the key intermediate, 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (II). The conversion of a 4-hydroxyheterocycle to its 4-chloro analogue is a standard transformation, typically achieved with reagents like phosphorus oxychloride (POCl₃).

Further disconnection of the 4-hydroxynaphthyridine ring system (II) via a Gould-Jacobs-type reaction points to two primary building blocks: 2-amino-5-nitropyridine (III) and a three-carbon electrophile that can provide the C2, C3, and C4 atoms of the second ring, along with the carbonitrile and hydroxyl functionalities. A suitable C3 synthon for this purpose is ethyl ethoxymethylenecyanoacetate (IV) or a similar reactive malonate derivative.

Finally, the starting material, 2-amino-5-nitropyridine (III), can be readily prepared from the commercially available 2-aminopyridine (V) through electrophilic nitration. This multi-step synthetic strategy is outlined below and will be discussed in detail.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Precursor, 2-Amino-5-nitropyridine

The initial step in the synthesis is the regioselective nitration of 2-aminopyridine. The amino group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the pyridine nitrogen is protonated, deactivating the ring towards electrophilic substitution. The interplay of these electronic effects directs the incoming nitro group primarily to the 5-position.

Experimental Protocol: Nitration of 2-Aminopyridine

Reaction Scheme:

Caption: Nitration of 2-aminopyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.11 | 18.82 g | 0.2 |

| Dichloroethane | - | 75.3 g | - |

| Concentrated Sulfuric Acid | 98.08 | As needed | - |

| Fuming Nitric Acid | 63.01 | As needed | - |

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane.

-

Cool the solution to below 10 °C using an ice bath.

-

Slowly add a pre-mixed nitrating mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition should be completed over approximately 60 minutes.

-

After the addition is complete, allow the reaction to proceed for 12 hours. The color of the reaction mixture will change from light yellow to a deep red wine color.

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by pouring it into ice water.

-

Neutralize the solution to a pH of approximately 5-8 with a suitable base (e.g., sodium hydroxide solution), ensuring the temperature is kept low.

-

Separate the organic layer and wash it with water.

-

Remove the dichloroethane under reduced pressure.

-

The resulting residue is then poured into ice water to precipitate the dark yellow solid product.

-

Filter the solid, wash it with water, and dry to obtain 2-amino-5-nitropyridine. A typical yield is around 91.67% with a purity of 98.66% as determined by HPLC[1].

Expert Insight: The control of temperature during the addition of the nitrating mixture is critical to prevent runaway reactions and the formation of undesired byproducts. The slow, dropwise addition ensures that the heat generated is effectively dissipated.

Part 2: The Gould-Jacobs Reaction for 1,8-Naphthyridine Ring Formation

The cornerstone of this synthesis is the Gould-Jacobs reaction, a powerful method for the construction of quinoline and related heterocyclic systems[2][3]. In this case, it is adapted for the synthesis of the 1,8-naphthyridine core. The reaction proceeds in two main stages: an initial condensation of 2-amino-5-nitropyridine with ethyl ethoxymethylenecyanoacetate, followed by a thermal cyclization.

Step 2a: Preparation of Ethyl (ethoxymethylene)cyanoacetate

This crucial reagent can be synthesized from triethyl orthoformate and ethyl cyanoacetate in the presence of acetic anhydride.

Experimental Protocol: Synthesis of Ethyl (ethoxymethylene)cyanoacetate

Reaction Scheme:

Caption: Synthesis of the C3 synthon.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triethyl Orthoformate | 148.20 | 33.3 mL | 0.2 |

| Ethyl Cyanoacetate | 113.11 | 21.3 mL | 0.2 |

| Acetic Anhydride | 102.09 | 80 mL | - |

Procedure:

-

In a reaction flask equipped with a reflux condenser, mix triethyl orthoformate (33.3 mL, 0.2 mol) and ethyl cyanoacetate (21.3 mL, 0.2 mol) in acetic anhydride (80 mL).

-

Heat the mixture at 150-160 °C for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure to yield ethyl (ethoxymethylene)cyanoacetate as a yellow solid. The expected yield is approximately 84%[1].

Step 2b: Cyclization to 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The reaction of 2-amino-5-nitropyridine with ethyl (ethoxymethylene)cyanoacetate initially forms an intermediate via nucleophilic substitution of the ethoxy group. This intermediate then undergoes a high-temperature intramolecular cyclization to form the naphthyridine ring.

Experimental Protocol: Gould-Jacobs Reaction

Reaction Scheme:

Caption: Gould-Jacobs cyclization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-nitropyridine | 139.11 | 13.9 g | 0.1 |

| Ethyl (ethoxymethylene)cyanoacetate | 169.18 | 16.9 g | 0.1 |

| Dowtherm A or Diphenyl Ether | - | ~100 mL | - |

Procedure:

-

Combine 2-amino-5-nitropyridine (13.9 g, 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (16.9 g, 0.1 mol) in a high-boiling point solvent such as Dowtherm A or diphenyl ether (~100 mL) in a flask equipped with a reflux condenser.

-

Heat the mixture to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. The product should precipitate from the solution.

-

Add a non-polar solvent like hexane or cyclohexane to aid in the precipitation.

-

Filter the solid product, wash with the non-polar solvent, and dry to obtain 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Mechanistic Insight: The Gould-Jacobs reaction proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form a vinylogous amide. The subsequent high-temperature cyclization is a 6-electron electrocyclization, leading to the formation of the dihydronaphthyridine ring, which then tautomerizes to the more stable aromatic 4-hydroxy-1,8-naphthyridine product.

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Part 3: Chlorination to the Final Product

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a crucial transformation as the 4-chloro substituent is a good leaving group, allowing for subsequent nucleophilic aromatic substitution reactions to introduce further diversity into the molecule. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

Reaction Scheme:

Caption: Final chlorination step.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile | 230.16 | 23.0 g | 0.1 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Excess (~100 mL) | - |

| Pyridine (optional, as catalyst) | 79.10 | Catalytic amount | - |

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (23.0 g, 0.1 mol) in an excess of phosphorus oxychloride (~100 mL). A catalytic amount of pyridine can be added to facilitate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Filter the solid, wash it thoroughly with water, and dry to afford this compound.

Self-Validation and Safety: The reaction with POCl₃ is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The quenching of excess POCl₃ with ice water is also highly exothermic and should be done slowly and with caution. The purity of the final product can be assessed by standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Conclusion

The synthesis of this compound is a multi-step process that relies on classical and robust organic reactions. The pathway described herein, commencing with the nitration of 2-aminopyridine, followed by a Gould-Jacobs cyclization and subsequent chlorination, provides a reliable route to this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, and appropriate workup procedures are essential for achieving high yields and purity. This guide provides a comprehensive framework for researchers and drug development professionals to access this important molecular scaffold for their synthetic endeavors.

References

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The document details a robust two-step synthetic pathway, starting from readily available precursors, and delves into the characteristic reactivity of the compound, particularly its susceptibility to nucleophilic aromatic substitution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials based on the 1,8-naphthyridine core.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] This nitrogen-containing fused ring system is present in both naturally occurring alkaloids and synthetic pharmaceuticals.[2] The inherent biological relevance of the 1,8-naphthyridine scaffold has driven extensive research into its derivatization to explore new therapeutic avenues. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]

The subject of this guide, this compound, represents a highly versatile intermediate for the synthesis of a diverse library of substituted 1,8-naphthyridine derivatives. The presence of a chloro substituent at the 4-position, activated by the electron-withdrawing nitro group at the 6-position and the nitrile group at the 3-position, renders the molecule highly susceptible to nucleophilic aromatic substitution. This reactivity provides a convenient handle for introducing a wide range of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug design programs.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process:

-

Step 1: Synthesis of the Precursor, 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

-

Step 2: Chlorination of the Hydroxy Precursor.

This synthetic strategy offers a reliable and scalable route to the target compound.

Diagram of the Synthetic Pathway

Caption: Two-step synthesis of the target compound.

Step-by-Step Protocol for the Synthesis of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The synthesis of the hydroxy precursor involves the condensation of 2-amino-5-nitropyridine with an activated three-carbon component, such as ethyl 2-cyano-3-ethoxyacrylate, followed by a thermal cyclization.[4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitropyridine (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 250 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dry under vacuum to yield 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile.

Step-by-Step Protocol for the Chlorination of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

The conversion of the hydroxy precursor to the final chloro compound is achieved through a chlorination reaction, typically using phosphorus oxychloride (POCl₃).[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base, such as pyridine, can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

-

Workup: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Purification: The solid product that precipitates upon quenching is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, the expected physicochemical and spectroscopic properties can be inferred from related compounds and general chemical principles.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₉H₃ClN₄O₂ |

| Molecular Weight | 234.6 g/mol |

| Appearance | Likely a pale yellow to yellow solid |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO |

| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7-9 ppm) due to the electron-withdrawing nature of the substituents and the heterocyclic core. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the cyano group appearing at a characteristic chemical shift. The carbons attached to the nitro and chloro groups will also be significantly shifted. |

| IR Spectroscopy | Characteristic absorption bands are expected for the C≡N (nitrile) stretch (around 2230 cm⁻¹), the C-Cl stretch, and the asymmetric and symmetric stretches of the NO₂ (nitro) group (typically around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 234 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). |

Chemical Reactivity: A Gateway to Diverse Derivatives

The key to the synthetic utility of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SₙAr) at the C4 position. The presence of the electron-withdrawing nitro group at the 6-position and the cyano group at the 3-position significantly activates the naphthyridine ring towards nucleophilic attack, making the chloro group an excellent leaving group.

Diagram of Nucleophilic Aromatic Substitution

Caption: General mechanism of SₙAr on the target compound.

This reactivity allows for the facile introduction of a variety of nucleophiles, including:

-

N-Nucleophiles: Amines (primary, secondary, and anilines) can be readily introduced to synthesize a wide range of amino-substituted 1,8-naphthyridines. These derivatives are of particular interest in medicinal chemistry.

-

O-Nucleophiles: Alkoxides and phenoxides can be used to prepare the corresponding ether and aryloxy derivatives.

-

S-Nucleophiles: Thiolates can be employed to synthesize thioether analogues.

The resulting substituted 1,8-naphthyridine-3-carbonitriles can be further elaborated. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification.

Potential Applications in Drug Discovery and Beyond

The 1,8-naphthyridine scaffold is a well-established pharmacophore, and this compound serves as a key building block for the synthesis of novel derivatives with potential therapeutic applications. The ability to readily introduce diverse substituents at the 4-position allows for the fine-tuning of biological activity and pharmacokinetic properties.

Derivatives of 1,8-naphthyridine have shown promise in a variety of therapeutic areas, including:

-

Anticancer Agents: Many 1,8-naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7]

-

Antimicrobial Agents: The 1,8-naphthyridine core is found in several antibacterial drugs, and novel derivatives continue to be explored for their activity against resistant strains.[8]

-

Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated potent anti-inflammatory and analgesic properties.[2]

Beyond medicinal chemistry, the unique electronic and photophysical properties of substituted 1,8-naphthyridines make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. Its straightforward two-step synthesis and predictable reactivity make it an attractive starting material for both academic research and industrial applications. The potential for creating diverse libraries of compounds based on this scaffold holds significant promise for the discovery of new therapeutic agents and advanced materials. This guide provides a foundational understanding of the chemical properties of this important intermediate, empowering researchers to harness its full potential in their scientific endeavors.

References

Sources

- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. FCKeditor - Resources Browser [rikkyo.ac.jp]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4-HYDROXY-6-NITRO-1,8-NAPHTHYRIDINE-3-CARBONITRILE 690223-99-5 [ruichubio.com]

An In-Depth Technical Guide to 4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile (CAS 305370-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-nitro-1,8-naphthyridine-3-carbonitrile, identified by the CAS number 305370-84-7, is a heterocyclic compound belonging to the 1,8-naphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this specific molecule, drawing from available data and the broader context of 1,8-naphthyridine research.

Chemical Structure and Properties

The structural formula of this compound reveals a bicyclic heteroaromatic core with chloro, nitro, and cyano substituents. These functional groups are expected to significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 305370-84-7 | [3] |

| Molecular Formula | C₉H₃ClN₄O₂ | [3] |

| Molecular Weight | 234.6 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Solid (predicted) | |

| Melting Point | Not explicitly reported; related compounds have melting points in the range of 150-250 °C.[4][5] | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. | |

| Purity | Commercially available with >95% purity. |

Spectroscopic Data Interpretation (Predicted)

Detailed experimental spectra for this compound are not publicly available. However, based on the analysis of closely related compounds, the following characteristic spectral features can be predicted:[4][6]

-

¹H NMR: Aromatic protons on the naphthyridine core are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro, nitro, and cyano groups.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms of the naphthyridine ring and the nitrile carbon. The carbons attached to the electron-withdrawing nitro and chloro groups, as well as the nitrile carbon, would likely appear at lower field strengths.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C≡N (nitrile) stretching vibration (around 2230 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (1500-1600 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the nitro group (around 1550 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (234.6 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from the synthesis of analogous 1,8-naphthyridine derivatives.[4] A plausible synthetic route would likely involve a multi-step process starting from a substituted pyridine precursor, followed by cyclization to form the naphthyridine core, and subsequent functional group manipulations to introduce the chloro, nitro, and cyano moieties.

A common method for constructing the 1,8-naphthyridine ring system is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an activated methylene group.

Conceptual Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Biological Activity and Potential Applications

While no specific biological studies on this compound have been found, the extensive research on related 1,8-naphthyridine derivatives provides strong indications of its potential therapeutic applications.

Antimicrobial Activity

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being a notable example.[7] The mechanism of action for many antibacterial 1,8-naphthyridines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[7] Research on various 1,8-naphthyridine-3-carbonitrile analogues has demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis.[4][8] It is plausible that this compound could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents.[1][2][5] The proposed mechanisms of action are diverse and can include the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[9] The cytotoxic effects of various substituted pyridine and naphthyridine derivatives have been evaluated against a range of cancer cell lines, with some compounds showing promising activity.[10] Given these precedents, this compound warrants investigation for its potential cytotoxic and antiproliferative effects.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have also demonstrated anti-inflammatory properties.[2] This suggests another potential avenue for the therapeutic application of this compound.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general methodology for assessing the biological activity of novel 1,8-naphthyridine derivatives can be outlined based on published research.[4][8]

General Workflow for Biological Evaluation:

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [rikkyo.ac.jp]

- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 7. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 8. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 1,8-Naphthyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry and drug discovery.[1] Its rigid, planar geometry and the presence of nitrogen atoms capable of hydrogen bonding have made it an attractive core for designing molecules that can interact with a wide array of biological targets. The versatility of its synthesis and the potential for substitution at various positions allow for the fine-tuning of its pharmacological properties.[2]

First brought to prominence with the discovery of nalidixic acid, an early quinolone antibiotic, the 1,8-naphthyridine core has since been incorporated into a multitude of derivatives demonstrating a broad spectrum of biological activities.[2][3] These activities include potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, among others.[4] This guide provides an in-depth exploration of the key biological activities of 1,8-naphthyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity

The development of novel anticancer agents is a cornerstone of pharmaceutical research. 1,8-Naphthyridine derivatives have shown significant promise in this area, exerting their effects through various mechanisms, including the inhibition of essential enzymes, induction of apoptosis, and cell cycle arrest.[5]

Mechanism of Action: Topoisomerase Inhibition

A primary mechanism by which 1,8-naphthyridine derivatives exhibit anticancer activity is through the inhibition of topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting topoisomerases, these compounds can introduce DNA strand breaks, ultimately leading to programmed cell death (apoptosis).

Specifically, certain derivatives have been identified as potent inhibitors of Topoisomerase II.[6] These compounds, often referred to as "Topo II poisons," stabilize the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of the apoptotic cascade.[7] The ability of 1,8-naphthyridine derivatives to bind to and inhibit topoisomerase II enzymes underscores their potential as effective chemotherapeutic agents.[8]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Beyond topoisomerase inhibition, many 1,8-naphthyridine derivatives directly trigger apoptosis in cancer cells. Studies have shown that these compounds can induce cell death through both intrinsic and extrinsic apoptotic pathways. For instance, one derivative was found to cause an increase in the mitochondrial membrane potential, followed by its loss, leading to the release of apoptogenic factors.[9]

Furthermore, these compounds can disrupt the cell cycle, a tightly regulated process that governs cell proliferation. A significant percentage of carcinoma cells treated with a 4-phenyl-1,8-naphthyridine derivative were found to be arrested in the G2/M phase of the cell cycle.[9] This arrest is often linked to the disruption of the microtubular network, which is essential for the formation of the mitotic spindle during cell division.[9] Some derivatives have been shown to induce necroptosis at low concentrations and apoptosis at higher concentrations, highlighting the complexity of their cytotoxic effects.[10]

Selected 1,8-Naphthyridine Derivatives with Anticancer Activity

Numerous studies have synthesized and evaluated various 1,8-naphthyridine derivatives for their in vitro cytotoxicity against a range of human cancer cell lines. The table below summarizes the activity of selected compounds.

| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [11][12] |

| Compound 47 | K-562 (Leukemia) | 0.77 | [11][12] |

| Compound 29 | PA-1 (Ovarian) | 0.41 | [11][12] |

| Compound 12 | HBL-100 (Breast) | 1.37 | [13] |

| Compound 10c | MCF7 (Breast) | 1.47 | [14] |

| Compound 8d | MCF7 (Breast) | 1.62 | [14] |

| Compound 5b | MCF-7 (Breast) | 11.25 | [15][16] |

| Compound 5e | MCF-7 (Breast) | 13.45 | [15][16] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of new compounds.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Anticancer Mechanisms

The following diagram illustrates the key mechanisms through which 1,8-naphthyridine derivatives exert their anticancer effects.

Caption: Mechanisms of anticancer activity of 1,8-naphthyridines.

Part 2: Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents. The 1,8-naphthyridine scaffold, originating from the antibiotic nalidixic acid, continues to be a fertile ground for the development of potent antibacterial and antifungal compounds.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Similar to their anticancer effects, the antimicrobial activity of many 1,8-naphthyridine derivatives stems from their ability to inhibit bacterial topoisomerases, namely DNA gyrase (Topoisomerase II) and Topoisomerase IV.[8]

-

DNA Gyrase: This enzyme is essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.

-

Topoisomerase IV: In Gram-positive bacteria, this enzyme is primarily responsible for decatenating daughter chromosomes after replication.

By inhibiting these enzymes, 1,8-naphthyridine derivatives block DNA synthesis and repair, leading to bacterial cell death.[8] This mechanism is shared with the widely successful fluoroquinolone class of antibiotics.

Selected 1,8-Naphthyridine Derivatives with Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5b | E. coli (Gram-negative) | 26 | [16] |

| Compound 5b | S. aureus (Gram-positive) | 28.5 | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 1,8-naphthyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of Antimicrobial Discovery Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of new antimicrobial 1,8-naphthyridine derivatives.

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Anticancer Potentials of 1,8-Naphthyridine Analogues: A Review of Literature | Semantic Scholar [semanticscholar.org]

- 6. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of Nitro-Naphthyridine Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unique mechanisms of action. Nitro-naphthyridine and related nitroaromatic compounds represent a promising class of therapeutics engineered to combat these resilient pathogens. Their efficacy stems from a sophisticated, dual-action mechanism that combines selective toxicity through bacterial-specific prodrug activation with the potent inhibition of essential DNA maintenance enzymes. This guide provides a comprehensive technical overview of this mechanism, detailing the molecular interactions, biochemical pathways, and the experimental methodologies used to elucidate and validate their mode of action. We will explore the critical role of bacterial nitroreductases in activating these compounds, the subsequent generation of cytotoxic reactive nitrogen species, and the ultimate inhibition of DNA gyrase and topoisomerase IV, which are vital for bacterial survival. Furthermore, this document outlines the primary mechanisms of resistance and offers detailed protocols for key validation assays, providing a foundational resource for researchers in the field of antibacterial drug discovery.

Introduction: A New Paradigm in Antibacterial Therapy

The chemical architecture of nitro-naphthyridines combines two powerful pharmacophores: a nitroaromatic group and a naphthyridine core. The naphthyridine scaffold is a well-established N-heterocyclic structure known to target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[1][2][3][4] The addition of a nitro group—a potent electron-withdrawing moiety—transforms the compound into a prodrug, a molecule that remains largely inert until activated within the target pathogen.[5][6][7][8] This bioactivation is a key feature, as it is catalyzed by nitroreductase enzymes that are predominantly found in bacteria, thereby minimizing off-target effects in mammalian cells.[9][10][11][12]

Prominent examples of drugs utilizing this nitroaromatic prodrug strategy include the nitroimidazole-class drugs Delamanid and Pretomanid, which are critical components in modern regimens against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).[13][14][15][16] While not strictly naphthyridines, their mechanism of activation and subsequent effects provide the best-elucidated model for this class of compounds. They have demonstrated potent bactericidal activity against both replicating and non-replicating (dormant) bacteria, the latter of which are notoriously difficult to eradicate with traditional antibiotics.[14][16][17][18]

The Core Mechanism: A Two-Pronged Attack on Bacterial Viability

The antibacterial effect of nitro-naphthyridine compounds is not the result of a single interaction but a cascade of events initiated by a selective activation process, followed by the disruption of critical cellular functions. This dual-action mechanism can be conceptualized as two distinct but interconnected phases:

-

Phase 1: Reductive Bioactivation. The compound enters the bacterial cell and is activated by a specific class of nitroreductase enzymes. This process reduces the nitro group, generating highly reactive and cytotoxic nitrogen species.

-

Phase 2: Target Enzyme Inhibition. The parent compound and/or its metabolites interfere with the function of essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death.

This multifaceted approach enhances the compound's potency and can slow the development of resistance, as bacteria must acquire mutations to overcome two distinct mechanistic hurdles.

Mechanism Part I: Selective Bioactivation by Bacterial Nitroreductases

The cornerstone of the selective toxicity of these compounds is their status as prodrugs. They require intracellular reduction of the nitro group to become active, a process mediated by bacterial-specific enzymes.[8]

The F420-Dependent Nitroreductase (Ddn) System

In mycobacteria, the primary enzyme responsible for activating compounds like Delamanid and Pretomanid is the deazaflavin-dependent nitroreductase (Ddn).[14][17][18][19] This enzyme utilizes the reduced form of cofactor F420 (F420H2) to catalyze the reduction of the nitro group.[19][20] The reduction process is complex, involving the transfer of electrons to the nitroaromatic ring, which ultimately leads to the release of reactive nitrogen species (RNS), most notably nitric oxide (NO).[13][16][17][18][19]

Downstream Cytotoxic Effects

The generated RNS are potent cytotoxins with a multifaceted impact on bacterial physiology:

-

Inhibition of Mycolic Acid Synthesis: A primary mechanism of action for drugs like Delamanid and Pretomanid is the inhibition of methoxy- and keto-mycolic acid synthesis.[13][15][19][21] These mycolic acids are essential, long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Their disruption compromises the structural integrity of the cell, rendering it vulnerable.

-

Respiratory Poisoning: Under anaerobic or hypoxic conditions, where bacteria are often dormant and metabolically inactive, the released nitric oxide acts as a potent respiratory poison.[16][17][18] This allows the drug to effectively kill non-replicating bacteria, a crucial feature for treating persistent infections like tuberculosis.[14]

Experimental Protocol: In Vitro Nitroreductase Activity Assay

This protocol provides a method to confirm that a nitro-naphthyridine compound is a substrate for a specific bacterial nitroreductase. The principle relies on HPLC to measure the depletion of the parent compound over time in the presence of the enzyme and its required cofactor.

Self-Validation System:

-

Negative Control 1 (No Enzyme): Ensures that the compound is stable and does not degrade spontaneously under assay conditions.

-

Negative Control 2 (No Cofactor): Confirms that the enzymatic reaction is strictly dependent on the presence of the necessary cofactor (e.g., F420H2 or NADPH).

-

Positive Control: A known nitroreductase substrate can be used to validate enzyme activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

Enzyme Stock: Purified recombinant nitroreductase (e.g., Ddn) at 1 mg/mL.

-

Cofactor Stock: 10 mM NADPH or 1 mM F420H2.

-

Compound Stock: 10 mM test compound in DMSO.

-

-

Reaction Setup (per reaction in a 96-well plate or microfuge tube):

-

88 µL Assay Buffer.

-

1 µL Compound Stock (final concentration: 100 µM).

-

1 µL Enzyme Stock (final concentration: 10 µg/mL).

-

Controls: For negative controls, replace the enzyme or cofactor with an equal volume of assay buffer.

-

-

Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Cofactor Stock (final concentration: 1 mM NADPH or 100 µM F420H2).

-

Incubate at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At specified time points (e.g., 0, 15, 30, 60 minutes), withdraw a 20 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 80 µL of ice-cold acetonitrile to precipitate the enzyme.

-

-

Analysis:

-

Centrifuge the quenched samples at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples by reverse-phase HPLC with UV detection at a wavelength where the parent compound absorbs.

-

Quantify the peak area corresponding to the parent compound at each time point. A time-dependent decrease in the parent compound's peak area in the complete reaction mixture, but not in the controls, indicates successful enzymatic activation.

-

Mechanism Part II: Inhibition of Bacterial Type II Topoisomerases

The naphthyridine core of these compounds directs them toward a well-validated class of antibacterial targets: DNA gyrase and topoisomerase IV.[22][23] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.[24]

-

DNA Gyrase (GyrA/GyrB subunits): Uniquely found in bacteria, it introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA strand separation during replication.

-

Topoisomerase IV (ParC/ParE subunits): Its primary role is to decatenate (unlink) daughter chromosomes after replication, allowing them to segregate into daughter cells.[25]

Inhibition of these enzymes is rapidly bactericidal. Nitro-naphthyridines, like the related quinolone and novel bacterial topoisomerase inhibitor (NBTI) classes, can interfere with these enzymes through a bimodal mechanism.[26][27]

-

Inhibition of Catalytic Activity: The compounds can bind to the enzyme-DNA complex and prevent the catalytic steps of strand passage and ligation, thereby inhibiting processes like DNA supercoiling or decatenation.[26][28]

-

Stabilization of the Cleavage Complex: A more potent mechanism involves trapping the enzyme in a state where it has cleaved the DNA but has not yet re-ligated the strands. This results in the accumulation of double-strand DNA breaks, which are highly toxic and trigger cell death.[24]

Experimental Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

This assay visually demonstrates the inhibition of DNA gyrase's catalytic activity by monitoring the conversion of relaxed plasmid DNA to its supercoiled form via agarose gel electrophoresis.[29][30][31]

Self-Validation System:

-

Negative Control (No Enzyme): Shows the migration pattern of the relaxed DNA substrate.

-

Positive Control (No Inhibitor): Shows the complete conversion to the faster-migrating supercoiled form, confirming enzyme activity.

Methodology:

-

Reagent Preparation:

-

Gyrase Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 25% Glycerol.

-

Substrate: Relaxed pBR322 DNA (0.1 µg/µL).

-

Enzyme: E. coli DNA Gyrase (1 unit/µL). One unit is defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed plasmid DNA in 30 minutes at 37°C.

-

ATP Solution: 10 mM ATP.

-

Test Compound: Serial dilutions in DMSO.

-

Stop Buffer/Loading Dye (6X): 30% Glycerol, 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 60 mM EDTA.

-

-

Reaction Setup (20 µL total volume):

-

4 µL 5X Gyrase Assay Buffer.

-

5 µL Relaxed pBR322 DNA (0.5 µg).

-

1 µL Test Compound dilution (or DMSO for positive control).

-

Water to 18 µL.

-

1 µL DNA Gyrase (1 unit). For the negative control, add 1 µL of buffer instead.

-

-

Initiation and Incubation:

-

Add 2 µL of 10 mM ATP to initiate the reaction (final concentration 1 mM).

-

Incubate at 37°C for 30-60 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye.

-

Load the entire sample onto a 1% agarose gel in 1X TAE buffer.

-

Run electrophoresis at 80-100V for 1.5-2 hours.

-

Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light.

-

-

Interpretation: The positive control lane should show a prominent, fast-migrating band (supercoiled DNA). The negative control lane will show a slower-migrating band (relaxed DNA). Effective concentrations of the inhibitor will cause the band to remain in the relaxed position, demonstrating inhibition of supercoiling.

Experimental Protocol 2: Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV by using catenated kinetoplast DNA (kDNA) as a substrate.[25][32][33] Active enzyme decatenates the kDNA network into minicircles that can enter the agarose gel, while the inhibited kDNA remains in the loading well.

Self-Validation System:

-

Negative Control (No Enzyme): Shows that the kDNA substrate cannot enter the gel on its own.

-

Positive Control (No Inhibitor): Shows the release of decatenated minicircles, confirming enzyme activity.

Methodology:

-

Reagent Preparation:

-

Topo IV Assay Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT, 50% Glycerol.

-

Substrate: Kinetoplast DNA (kDNA) (0.2 µg/µL).

-

Enzyme: E. coli Topoisomerase IV (1 unit/µL).

-

ATP Solution: 10 mM ATP.

-

Test Compound: Serial dilutions in DMSO.

-

Stop Buffer/Loading Dye (6X): As described in the gyrase assay, but with 1% SDS added to dissociate the enzyme.

-

-

Reaction Setup (20 µL total volume):

-

4 µL 5X Topo IV Assay Buffer.

-

1 µL kDNA (0.2 µg).

-

1 µL Test Compound dilution (or DMSO).

-

Water to 18 µL.

-

1 µL Topoisomerase IV (1 unit).

-

-

Initiation and Incubation:

-

Add 2 µL of 10 mM ATP to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye containing SDS.

-

Load and run on a 1% agarose gel as described previously.

-

-

Interpretation: The negative control lane will show fluorescence only in the well. The positive control lane will show fluorescent bands corresponding to decatenated minicircles that have migrated into the gel. An effective inhibitor will prevent the release of these minicircles, causing the fluorescence to be retained in the well.

Mechanisms of Bacterial Resistance

As with any antimicrobial, resistance is an inevitable challenge. For nitro-naphthyridines, resistance primarily emerges through two distinct pathways that mirror their dual-action mechanism.

| Resistance Mechanism | Genes Involved | Biochemical Consequence | Reference |

| Impaired Prodrug Activation | ddn, fgd1, fbiA, fbiB, fbiC | Loss-of-function mutations prevent the nitroreductase enzyme or the F420 cofactor biosynthesis pathway from functioning. The prodrug is never activated to its cytotoxic form. | [17][19][20] |

| Target Modification | gyrA, gyrB (DNA Gyrase); parC, parE (Topo IV) | Mutations in the quinolone resistance-determining region (QRDR) of the target enzymes alter the drug binding site, reducing the inhibitor's affinity and efficacy. | [26] |

| Efflux Pumps | Various (e.g., MmpL3 in mycobacteria) | Overexpression of membrane pumps can actively transport the compound out of the bacterial cell, preventing it from reaching a therapeutic intracellular concentration. | [20] |

| Drug Modification | Novel Nitroreductases | In some cases, bacteria can evolve or overexpress nitroreductases that reduce the nitro group to an inactive amino group, effectively detoxifying the compound without generating the cytotoxic RNS intermediates. | [34] |

Conclusion and Future Perspectives

Nitro-naphthyridine compounds and their analogs employ a highly effective and strategic mechanism of action that leverages the unique biochemistry of the target pathogen for selective activation. The dual-pronged assault—initiating a cytotoxic cascade through RNS generation and simultaneously inhibiting essential DNA maintenance enzymes—makes them powerful tools against drug-resistant bacteria. Understanding this intricate mechanism is paramount for drug development professionals. It allows for the rational design of next-generation inhibitors with improved potency, broader spectrums of activity, and a higher barrier to resistance. Future research should focus on characterizing the diverse range of bacterial nitroreductases to expand the applicability of this drug class and on modifying the core scaffold to optimize interactions with the topoisomerase targets, ensuring this promising therapeutic strategy continues to evolve in the ongoing fight against antimicrobial resistance.

References

- Current time information in Kanawha County, US. Google Search.

-

Delamanid: A new armor in combating drug-resistant tuberculosis - PMC. NIH. [Link]

-

(PDF) Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. ResearchGate. [Link]

-

Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. NIH. [Link]

-

Pretomanid. Wikipedia. [Link]

-

Pretomanid Monograph for Professionals. Drugs.com. [Link]

-

Delamanid. Wikipedia. [Link]

-

Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. OUCI. [Link]

-

What is the mechanism of Pretomanid?. Patsnap Synapse. [Link]

-

Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]

-

What is the mechanism of action of Pretomanid?. Dr.Oracle. [Link]

-

Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Nature Experiments. [Link]

-

Mechanism of action and resistance of Pretomanid drug. Pretomanid... | Download Scientific Diagram. ResearchGate. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

-

topoisomerase IV assay kits. ProFoldin. [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

-

Topoisomerase IV DNA Relaxation Assay Kits. BioHippo. [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. NIH. [Link]

-

Synthesis of novel nitroreductase enzyme-activated nitric oxide prodrugs to site-specifically kill bacteria. PubMed. [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC. NIH. [Link]

-

Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV. PubMed. [Link]

-

The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC. PubMed Central. [Link]

-

(PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. [Link]

-

Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC. PubMed Central. [Link]

-

ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. NIH. [Link]

-

New 1,4-dihydro[35]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. ResearchGate. [Link]

-

Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV. Semantic Scholar. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - PMC. NIH. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science. ACS Publications. [Link]

-

Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. ACS Publications. [Link]

-

A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. PubMed. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. MDPI. [Link]

-

(PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

-

Nitro group – Knowledge and References. Taylor & Francis. [Link]

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. NIH. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives. OUCI. [Link]

-

Inhibition of mammalian topoisomerase I by 1-nitro-9-aminoacridines. Dependence on thiol activation. PubMed. [Link]

-

Inhibition of topoisomerase I function by nitidine and fagaronine. PubMed - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives [ouci.dntb.gov.ua]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svedbergopen.com [svedbergopen.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ackerleylab.com [ackerleylab.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Pretomanid - Wikipedia [en.wikipedia.org]

- 15. Delamanid - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 17. drugs.com [drugs.com]

- 18. droracle.ai [droracle.ai]

- 19. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. topoisomerase IV assay kits [profoldin.com]

- 26. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV. | Semantic Scholar [semanticscholar.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. profoldin.com [profoldin.com]

- 30. topogen.com [topogen.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 33. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 34. A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobact… [ouci.dntb.gov.ua]

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of 1,8-Naphthyridine-3-carbonitriles

Introduction: The 1,8-Naphthyridine Core - A Privileged Scaffold in Medicinal Chemistry

The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged structure" in the landscape of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of nitrogen atoms capable of forming hydrogen bonds make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity.[3] The inherent versatility of the 1,8-naphthyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[4][5] This has led to the development of a plethora of 1,8-naphthyridine derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

This technical guide will provide an in-depth exploration of the structure-activity relationship (SAR) of a specific and highly potent subclass: the 1,8-naphthyridine-3-carbonitriles. We will delve into the critical role of the 3-carbonitrile group and dissect how substitutions at various positions on the naphthyridine core influence biological activity, with a particular focus on their anticancer and anti-mycobacterial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.

The Strategic Importance of the 3-Carbonitrile Moiety

The presence of a nitrile (carbonitrile) group at the 3-position of the 1,8-naphthyridine ring is a key determinant of the biological activity for this class of compounds. The nitrile group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire ring system. This, in turn, can affect the molecule's ability to interact with its biological target. Furthermore, the linear geometry of the nitrile group can provide a crucial interaction point within a binding pocket, often acting as a hydrogen bond acceptor. Its metabolic stability also makes it an attractive functional group in drug design.

Dissecting the Structure-Activity Relationship (SAR) of 1,8-Naphthyridine-3-carbonitriles

The biological activity of 1,8-naphthyridine-3-carbonitriles can be systematically modulated by introducing various substituents at different positions of the bicyclic core. The following sections will provide a detailed analysis of the SAR at key positions, drawing upon data from anticancer and anti-mycobacterial studies.

Substitutions at the 2-Position: A Gateway to Potency

The 2-position of the 1,8-naphthyridine-3-carbonitrile core is a critical site for introducing diversity and has been extensively explored. Modifications at this position have a profound impact on the potency and selectivity of the compounds.

-

Amino and Substituted Amino Groups: The introduction of an amino group at the 2-position is a common starting point for further derivatization. This amino group can be further functionalized with various side chains, often leading to a significant enhancement in biological activity. For instance, linking a piperazine ring to the 2-position has proven to be a highly effective strategy.[6]

-

The Impact of Piperazine and its Derivatives: A piperazine linker at the 2-position often serves as a versatile scaffold to introduce a wide array of functional groups. The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of activity.

-

Anti-mycobacterial Activity: In the context of anti-tuberculosis agents, the derivatization of the piperazine ring has yielded highly potent compounds. A noteworthy example is the compound ANA-12 , which features a 5-nitrofuran-2-carbonyl group attached to the piperazine.[6] This compound exhibited remarkable anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv, equivalent to the standard drug ethambutol.[6] The 5-nitrofuran moiety appears to be crucial for this high level of activity.[6]

-

Anticancer Activity: For anticancer applications, substitutions on the piperazine ring with various aromatic and heteroaromatic moieties have been explored. These substitutions can influence the compound's ability to interact with specific molecular targets, such as protein kinases.

-

Substitutions at the 4-Position: Influencing Specificity and Potency

The 4-position of the 1,8-naphthyridine ring also plays a significant role in modulating the biological activity.

-

Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the 4-position has been shown to be beneficial for anticancer activity. For example, a series of 2,4-diamino-5-aryl-1,8-naphthyridine-3-carbonitriles have been synthesized and evaluated for their antitumor properties.[7] The nature of the substituent on the aryl ring can influence the potency.

Substitutions at the 5, 6, and 7-Positions: Fine-Tuning the Activity

While less extensively studied than the 2- and 4-positions, substitutions at the 5, 6, and 7-positions of the 1,8-naphthyridine core can also be used to fine-tune the pharmacological profile of these compounds.

-

Halogen Atoms: The introduction of halogen atoms, such as chlorine or fluorine, at these positions can enhance the lipophilicity of the molecule, which may improve cell permeability and overall activity. Halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines.[8][9]

-

Small Alkyl Groups: The presence of small alkyl groups, like a methyl group, can also influence the activity, potentially through steric interactions within the binding site of the target protein.

The following diagram illustrates the key positions on the 1,8-naphthyridine-3-carbonitrile core that are critical for its structure-activity relationship.

Caption: Key positions for substitution on the 1,8-naphthyridine-3-carbonitrile scaffold.

Molecular Mechanisms of Action: Targeting Key Cellular Processes

The diverse biological activities of 1,8-naphthyridine-3-carbonitriles stem from their ability to interact with and modulate the function of critical cellular targets.

Anticancer Activity: Inhibition of Aurora Kinases

A significant body of evidence suggests that many anticancer 1,8-naphthyridine derivatives exert their effects through the inhibition of Aurora kinases.[10] Aurora kinases are a family of serine/threonine kinases that play a pivotal role in regulating mitosis.[11] Their overexpression is frequently observed in various human cancers and is associated with poor prognosis.[12]

Inhibition of Aurora kinases by 1,8-naphthyridine-3-carbonitriles disrupts the normal progression of mitosis, leading to defects in chromosome segregation and ultimately inducing apoptosis (programmed cell death) in cancer cells.[11][13] The small molecule inhibitors bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[10]

The following diagram illustrates the signaling pathway of Aurora kinase inhibition leading to apoptosis.

Caption: Inhibition of Aurora Kinase signaling pathway by 1,8-naphthyridine-3-carbonitriles.

Anti-mycobacterial Activity: Targeting Enoyl-ACP Reductase (InhA)

In the context of tuberculosis, some 1,8-naphthyridine derivatives are thought to exert their anti-mycobacterial effect by inhibiting the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a crucial enzyme involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, which is essential for the synthesis of the mycobacterial cell wall. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

Quantitative Data Summary: A Comparative Overview of Biological Activity

The following tables summarize the in vitro biological activity of representative 1,8-naphthyridine-3-carbonitrile and related derivatives against various cancer cell lines and Mycobacterium tuberculosis.

Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC50 in µM)

| Compound | Substitution Pattern | HBL-100 (Breast) | KB (Oral) | SW-620 (Colon) | MIAPaCa (Pancreatic) | K-562 (Leukemia) | PA-1 (Ovarian) | Reference |

| 12 | 1,8-naphthyridine-3-carboxamide derivative | 1.37 | - | - | - | - | - | [9] |

| 17 | 1,8-naphthyridine-3-carboxamide derivative | - | 3.7 | - | - | - | - | [9] |

| 22 | 1,8-naphthyridine-3-carboxamide derivative | - | - | 3.0 | - | - | - | [9] |

| 29 | 1,8-naphthyridine-C-3'-heteroaryl derivative | - | - | 1.4 | - | - | 0.41 | [8] |

| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | - | - | - | - | - | 1.19 | [8] |

| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | - | - | - | 0.41 | 0.77 | - | [8] |

Table 2: Anti-mycobacterial Activity of 1,8-Naphthyridine-3-carbonitrile Derivatives (MIC in µg/mL)

| Compound | 2-Position Substituent on Piperazine | M. tuberculosis H37Rv | Reference |

| ANA-12 | 5-nitrofuran-2-carbonyl | 6.25 | [6] |

| ANA-7 | 4-nitro-N-phenylacetamide | 12.5 | [6] |

| ANA-8 | 4-trifluoromethyl-N-phenylacetamide | 12.5 | [6] |

| ANA-10 | 3-nitro-N-phenylacetamide | 12.5 | [6] |

| Ethambutol | (Standard Drug) | 6.25 | [6] |

| Rifampicin | (Standard Drug) | 3.13 | [6] |

Experimental Protocols: A Practical Guide for the Researcher

This section provides detailed, step-by-step methodologies for the synthesis of a key 1,8-naphthyridine-3-carbonitrile derivative and a standard biological assay for evaluating anti-mycobacterial activity.

Synthesis of 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12)

This protocol describes the synthesis of a highly potent anti-tubercular agent, ANA-12, as reported in the literature.[6]

Step 1: Synthesis of 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (Intermediate ANI-1)

-